

Z-D-Phe-Pro-OH CAS number and molecular weight

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Compound of Interest

Compound Name: Z-D-Phe-Pro-OH

Cat. No.: B100556

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In-Depth Technical Guide: Z-D-Phe-Pro-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties of **Z-D-Phe-Pro-OH**, a dipeptide derivative of significant interest in biochemical and pharmaceutical research. Due to the limited availability of public data on **Z-D-Phe-Pro-OH**, this guide also provides relevant context on its parent compound, Z-D-Phe-OH, to offer broader insights into its potential applications and characteristics.

Core Compound Data: Z-D-Phe-Pro-OH

Z-D-Phe-Pro-OH, with the systematic name N-[(Phenylmethoxy)carbonyl]-D-phenylalanyl-L-proline, is a protected dipeptide. The Z-group, a benzyloxycarbonyl group, serves as a common amine protecting group in peptide synthesis.

Physicochemical Properties

A summary of the key quantitative data for **Z-D-Phe-Pro-OH** is presented in the table below for easy reference.

Property	Value	Source
CAS Number	17460-56-9	Internal Search
Molecular Weight	396.44 g/mol	Internal Search
Molecular Formula	C22H24N2O5	Internal Search

Contextual Data: The Precursor Z-D-Phe-OH

While detailed experimental protocols and signaling pathway involvement for **Z-D-Phe-Pro-OH** are not readily available in the public domain, examining its precursor, Z-D-phenylalanine (Z-D-Phe-OH), can provide valuable insights for researchers. Z-D-Phe-OH is a foundational building block in the synthesis of various peptides and has been noted for its applications in drug development and biochemical research.

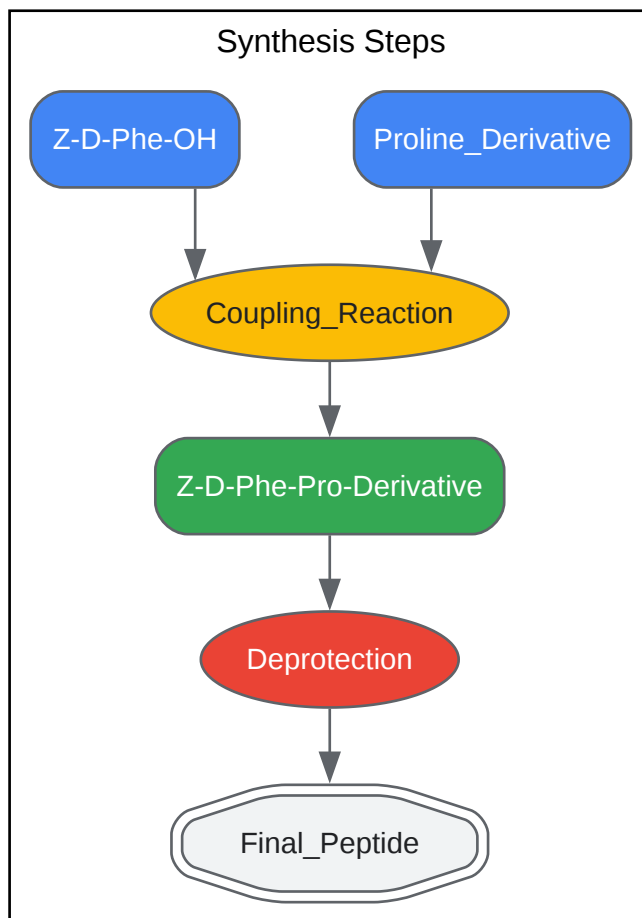
Applications in Research and Development

Z-D-Phe-OH is utilized as a fundamental component in the synthesis of more complex molecules, particularly in the development of pharmaceuticals. Its incorporation into peptide chains can influence the resulting molecule's interaction with biological systems, making it a valuable tool in the design of selective inhibitors and chiral auxiliaries for asymmetric synthesis.

Experimental Workflows and Logical Relationships

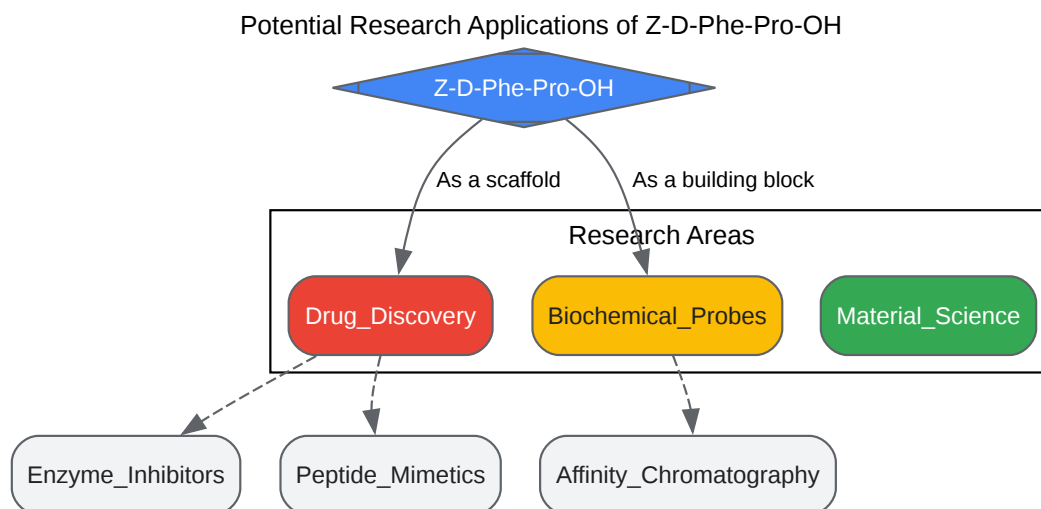
To facilitate a conceptual understanding of how a protected dipeptide like **Z-D-Phe-Pro-OH** is utilized in research, the following diagrams illustrate a generalized experimental workflow for peptide synthesis and a logical relationship diagram for its potential research applications.

Generalized Peptide Synthesis Workflow



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Caption: Generalized workflow for the synthesis of a dipeptide.



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Caption: Logical relationships of potential research applications.

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